![molecular formula C16H18ClN3OS B5705744 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea, also known as CCT018159, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of the protein kinase PDK1, which plays a crucial role in regulating cell growth and survival pathways. CCT018159 has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases.
Wirkmechanismus
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea is a potent inhibitor of the protein kinase PDK1, which plays a crucial role in regulating cell growth and survival pathways. By inhibiting PDK1, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes. It has also been shown to have anti-inflammatory properties, and may have potential applications in other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has several advantages as a research tool. It is a highly specific inhibitor of PDK1, which makes it a valuable tool for studying the role of PDK1 in cancer and other diseases. However, like all small molecule inhibitors, it has limitations in terms of its selectivity and potential off-target effects. Researchers must carefully consider these limitations when designing experiments using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea. One area of interest is the development of more selective inhibitors of PDK1, which could have fewer off-target effects and greater therapeutic potential. Another area of interest is the identification of biomarkers that can be used to predict response to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea therapy. Finally, there is potential for the development of combination therapies that target multiple signaling pathways in cancer cells.
Synthesemethoden
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then reacted with cyclohexylisocyanate to form the final product, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in preclinical models of cancer. In addition to its anti-cancer properties, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea has also been shown to have potential applications in diabetes and other diseases.
Eigenschaften
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSKPBGCGDDWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.